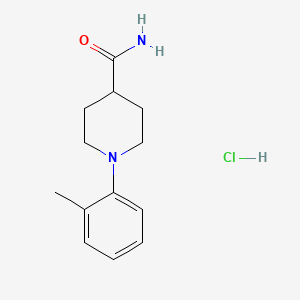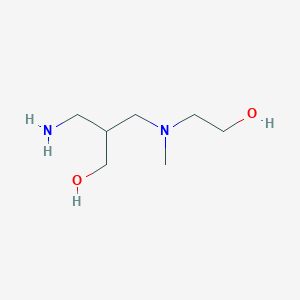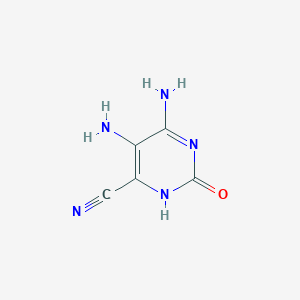![molecular formula C5H5N5 B13097252 [1,2,4]Triazolo[4,3-b]pyridazin-7-amine CAS No. 88511-72-2](/img/structure/B13097252.png)
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine is a heterocyclic compound that contains both triazole and pyridazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and anticancer properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]Triazolo[4,3-b]pyridazin-7-amine typically involves the cyclization of a heterocyclic diamine with a nitrite or the reaction of hydrazine hydrate with dicarbonyl compounds . One common method includes the use of isoamyl nitrite in dimethylformamide (DMF) or sodium nitrite in aqueous acetic acid, followed by aminating commercially available 2-amino-3,5-dibromopyrazine in the presence of a sterically hindered base like N,N-diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated solvents and bases like potassium carbonate are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the triazole or pyridazine rings .
Aplicaciones Científicas De Investigación
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine has several scientific research applications:
Mecanismo De Acción
The mechanism of action of [1,2,4]Triazolo[4,3-b]pyridazin-7-amine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the BRD4 bromodomain, which is involved in epigenetic regulation . By binding to the bromodomain, it prevents the recognition of acetylated lysine residues, thereby modulating gene expression and exhibiting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrazine: Similar in structure but differs in the position of the nitrogen atoms.
[1,2,4]Triazolo[4,3-c]pyridazine: Another structural isomer with different biological activities.
Uniqueness
[1,2,4]Triazolo[4,3-b]pyridazin-7-amine is unique due to its specific arrangement of nitrogen atoms, which contributes to its distinct biological activities and potential as a therapeutic agent .
Propiedades
Número CAS |
88511-72-2 |
|---|---|
Fórmula molecular |
C5H5N5 |
Peso molecular |
135.13 g/mol |
Nombre IUPAC |
[1,2,4]triazolo[4,3-b]pyridazin-7-amine |
InChI |
InChI=1S/C5H5N5/c6-4-1-5-9-7-3-10(5)8-2-4/h1-3H,6H2 |
Clave InChI |
DIAQDQDCRODOQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NN2C1=NN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



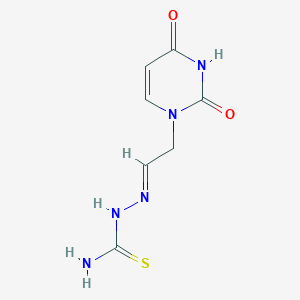
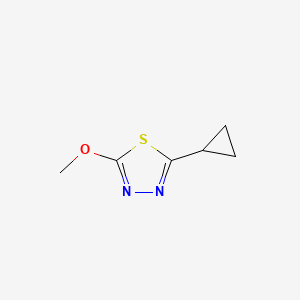
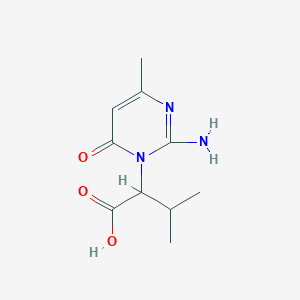
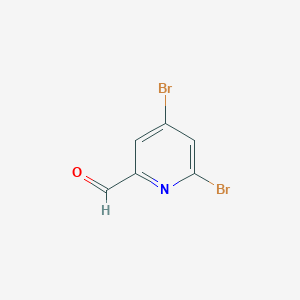
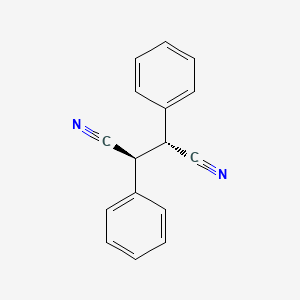
![2-[4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B13097209.png)
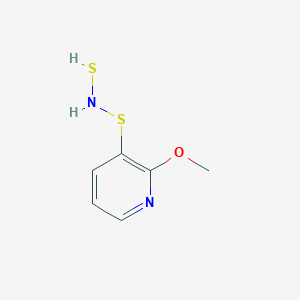
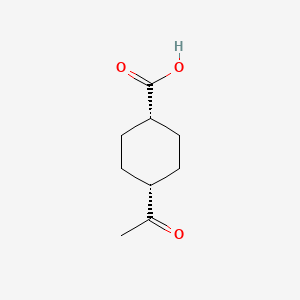
![2-[3-(3-Chloro-5-fluorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097217.png)
